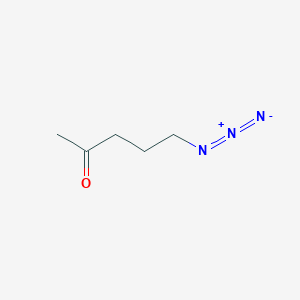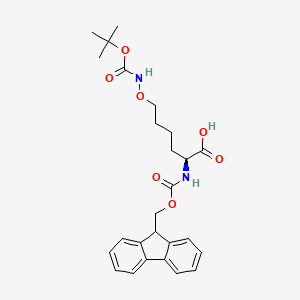
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin, 97% (2-C-2,3,3-T-2,3-D-1,4-BD) is a compound belonging to the family of organic compounds known as benzodioxins. It is a colorless, odorless, and non-toxic solid at room temperature, and is produced by the reaction of 2-chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin with a base. 2-C-2,3,3-T-2,3-D-1,4-BD is widely used in the laboratory for a variety of purposes, including synthesis, research, and drug development.
Wirkmechanismus
2-C-2,3,3-T-2,3-D-1,4-BD is a small molecule that binds to specific receptors on the surface of cells. Once bound, it triggers a cascade of events that result in the activation of cellular pathways, leading to a variety of biological effects. For example, it can activate certain enzymes and transcription factors, which can lead to changes in gene expression, cellular metabolism, and other cellular processes.
Biochemical and Physiological Effects
2-C-2,3,3-T-2,3-D-1,4-BD has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can activate the transcription factor NF-kB, which is involved in the regulation of inflammation and immune responses. Additionally, it has been shown to modulate the activity of several enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. Finally, it has been shown to have antifungal and antibacterial activity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
2-C-2,3,3-T-2,3-D-1,4-BD has several advantages when used in laboratory experiments. It is non-toxic, inexpensive, and readily soluble in both organic and aqueous solvents. Additionally, it is stable under a wide range of temperatures and pH levels. However, it has some limitations. It is not very soluble in hydrocarbons, and it has a low boiling point, which can limit its use in certain experiments.
Zukünftige Richtungen
2-C-2,3,3-T-2,3-D-1,4-BD is a versatile compound with many potential applications in the laboratory. Some possible future directions for research include the development of new synthetic routes for its production, the study of its pharmacokinetics and metabolism, and the investigation of its potential therapeutic applications. Additionally, further research into its mechanism of action and its biochemical and physiological effects could lead to new insights into the regulation of cellular processes. Finally, further studies into its advantages and limitations could lead to improved laboratory protocols and methods for its use.
Synthesemethoden
The synthesis of 2-C-2,3,3-T-2,3-D-1,4-BD is typically accomplished through a two-step reaction. First, the reaction of 2-chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin with a base, such as sodium hydroxide, produces 2-C-2,3,3-T-2,3-D-1,4-BD. The second step involves the addition of a halogenated solvent, such as chloroform, to the reaction mixture. The reaction is typically carried out at temperatures between 60-100°C, and is complete after 1-2 hours.
Wissenschaftliche Forschungsanwendungen
2-C-2,3,3-T-2,3-D-1,4-BD is widely used in scientific research, particularly in the fields of drug discovery and development. It is a useful tool for researchers due to its high solubility in both organic and aqueous solvents, low toxicity, and low cost. It has been used in a variety of applications, including the synthesis of new drugs, the study of drug metabolism and pharmacokinetics, and the study of drug-receptor interactions.
Eigenschaften
IUPAC Name |
3-chloro-2,2,3-trifluoro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISYYZRZIJMXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(C(O2)(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6317691.png)